molecular formula C10H15NOS B2871229 3-Methoxy-1-((5-methylthiophen-2-yl)methyl)azetidine CAS No. 2309542-45-6

3-Methoxy-1-((5-methylthiophen-2-yl)methyl)azetidine

Cat. No. B2871229
CAS RN: 2309542-45-6
M. Wt: 197.3
InChI Key: REPQNVFOJBAQRS-UHFFFAOYSA-N
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Description

“3-Methoxy-1-((5-methylthiophen-2-yl)methyl)azetidine” is a complex organic compound. It is related to the class of compounds known as thiophenes . Thiophenes are five-membered heteroaromatic compounds containing a sulfur atom at the 1 position . They are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings has been described . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target .


Molecular Structure Analysis

The molecular structure of “3-Methoxy-1-((5-methylthiophen-2-yl)methyl)azetidine” is complex. It is related to the class of compounds known as thiophenes . Thiophenes are five-membered heteroaromatic compounds containing a sulfur atom at the 1 position . The molecule consists of a thiophene group with an alkyl amine substituent at the 2-position .


Chemical Reactions Analysis

The chemical reactions involving “3-Methoxy-1-((5-methylthiophen-2-yl)methyl)azetidine” are complex. Thiophene nucleus containing compounds show various activities . For example, 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea (1) acts as an anti-inflammatory agent .

Scientific Research Applications

Future Directions

The future directions for the study and application of “3-Methoxy-1-((5-methylthiophen-2-yl)methyl)azetidine” and related compounds are promising. The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . This could lead to the development of new drugs with more effective pharmacological activity.

properties

IUPAC Name

3-methoxy-1-[(5-methylthiophen-2-yl)methyl]azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NOS/c1-8-3-4-10(13-8)7-11-5-9(6-11)12-2/h3-4,9H,5-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPQNVFOJBAQRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CN2CC(C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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